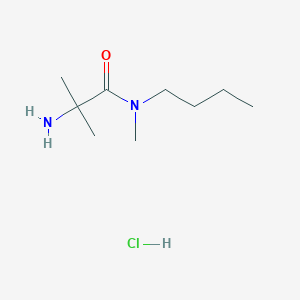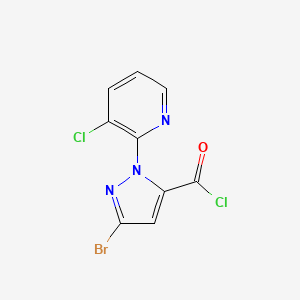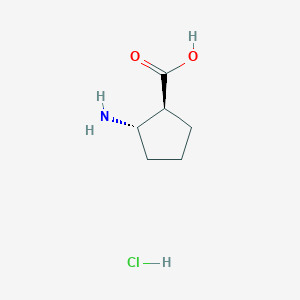
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the fluorophenyl group, and the carboxylic acid group would all contribute to its overall structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group, the carboxylic acid group, and the fluorine atom on the phenyl ring are all reactive and could participate in different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Synthesis
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid: is a compound that can be utilized in the synthesis of various drugs. Its structure, which includes an amino group and a thiazole ring, makes it a valuable precursor in creating molecules with potential therapeutic effects. For instance, thiazole rings are present in many drugs due to their bioactive properties .
Agriculture: Pesticide Development
In agriculture, this compound could be explored for the development of new pesticides. Thiazoles are known for their fungicidal and herbicidal properties. The addition of the fluorophenyl group could enhance these properties, leading to more effective agricultural chemicals .
Material Science: Polymer Research
The fluorophenyl group in this compound could be beneficial in polymer research, particularly in the development of high-performance materials. Fluorinated polymers are known for their exceptional resistance to solvents, acids, and bases, which could be advantageous in creating durable coatings or components .
Environmental Science: Pollutant Treatment
This compound might be used in environmental science to treat pollutants. The reactive nature of the thiazole ring could potentially be harnessed to break down harmful organic compounds in water or soil, aiding in environmental remediation efforts .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s ability to interact with enzymes could be investigated. Thiazoles are often studied for their inhibitory effects on various enzymes, which is crucial for understanding metabolic pathways and developing treatments for diseases where enzyme regulation is necessary .
Pharmacology: Neutron Capture Therapy
Lastly, in pharmacology, the boron-containing compounds related to this structure could be of interest in neutron capture therapy for cancer treatment. Boronic esters derived from similar compounds have been studied as potential carriers of boron to cancer cells .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-2-5(4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJZJGOHTCDPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)





![(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1528905.png)



